Product packaging for Hexanoic acid, 6-[(4-iodobenzoyl)amino]-(Cat. No.:CAS No. 247140-55-2)

Hexanoic acid, 6-[(4-iodobenzoyl)amino]-

Cat. No.: B3119145
CAS No.: 247140-55-2
M. Wt: 361.17 g/mol
InChI Key: KMGUYKHNXAQQKM-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is a useful research compound. Its molecular formula is C13H16INO3 and its molecular weight is 361.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexanoic acid, 6-[(4-iodobenzoyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanoic acid, 6-[(4-iodobenzoyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16INO3 B3119145 Hexanoic acid, 6-[(4-iodobenzoyl)amino]- CAS No. 247140-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(4-iodobenzoyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUYKHNXAQQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Designing for Selectivity:a Primary Goal in Probe Design is Achieving High Selectivity for the Target of Interest. Based on the Structure of Hexanoic Acid, 6 4 Iodobenzoyl Amino , Selectivity Can Be Engineered By:

  • Exploiting unique features of the target's binding site. For example, if the target has a pocket that can accommodate a bulky iodine atom and form a halogen bond, the 4-iodobenzoyl moiety will confer selectivity over proteins lacking this feature.
  • Fine-tuning the linker length and rigidity to match the specific dimensions of the target's binding cleft, as demonstrated in the development of selective HDAC inhibitors. nih.govmdpi.com
  • The table below outlines design strategies based on the molecular scaffold of Hexanoic acid, 6-[(4-iodobenzoyl)amino]-.

    Design StrategyMolecular ModificationDesired Outcome
    Optimize AffinityVary substituents on the benzoyl ring (e.g., different halogens, alkyl groups)Enhance binding interactions (hydrophobic, halogen bonding)
    Tune SelectivityAlter the length and rigidity of the hexanoic acid linkerAchieve optimal fit in the target's binding site over off-targets
    Create Chemical ProbesModify the terminal carboxylic acid to attach reporter tags (e.g., fluorophores, biotin)Enable visualization or pull-down experiments to study the biological target
    Improve PharmacokineticsConvert carboxylic acid to an ester or amideEnhance cell permeability for in-cellulo studies

    By applying these principles, researchers can use Hexanoic acid, 6-[(4-iodobenzoyl)amino]- as a starting point to develop a wide range of specialized ligands and probes to investigate complex biological systems.

    Applications of Hexanoic Acid, 6 4 Iodobenzoyl Amino in Biochemical and Molecular Research

    Utility as a Molecular Linker and Building Block in Bioconjugation Strategies

    The fundamental structure of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is built upon 6-aminohexanoic acid (Ahx), an ω-amino acid known for its role as a hydrophobic and flexible linker in the chemical synthesis of biologically active molecules. nih.govmdpi.com This synthetic lysine (B10760008) analog, which lacks an α-amino group, is frequently used as a spacer to connect different molecular entities without causing significant steric hindrance, a principle that extends to its derivatives. mdpi.comnih.gov The hexanoic acid chain provides mobility and separation between conjugated moieties, which can be crucial for maintaining the biological activity of the parent molecules. researchgate.net

    Bioconjugation strategies often require linkers to connect functional molecules, such as attaching a drug to a targeting antibody or linking two pharmacophores to create a hybrid compound. nih.govrsc.org The aliphatic chain of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- serves this purpose, while its terminal carboxylic acid and the amino group (acylated with the 4-iodobenzoyl moiety) provide the necessary handles for chemical attachment.

    Integration into Modified Peptides and Oligomers

    The 6-aminohexanoic acid (Ahx) backbone is a common structural element for creating modified peptides and oligomers. nih.gov Its integration into a peptide sequence can introduce flexibility and act as a spacer between functional domains. researchgate.net For instance, inserting Ahx between charged residues like arginine in cell-penetrating peptides can effectively separate the guanidine (B92328) groups, a factor that is key for improving cellular internalization and metabolic stability. mdpi.com

    Furthermore, the hydrophobic nature of the hexanoic acid chain can be leveraged to enhance the properties of peptides. When coupled with short synthetic peptides, it can increase their hydrophobicity, which may improve their binding characteristics in immunoassays. nih.gov The substitution of leucine (B10760876) residues with 6-aminohexanoic acid in the antimicrobial peptide melittin (B549807) was explored to enhance structural flexibility while maintaining a similar molecular weight. researchgate.net This demonstrates the utility of the hexanoic acid backbone in systematically modifying the physicochemical properties of peptides and oligomers. researchgate.net

    Linker ComponentKey Structural FeaturePrimary Function in Peptides/OligomersRef.
    6-Aminohexanoic acidFlexible aliphatic chainActs as a spacer, increases hydrophobicity nih.gov
    6-Aminohexanoic acidNon-proteinogenic ω-amino acidEnhances metabolic stability, modifies peptide conformation nih.govmdpi.com
    6-Aminohexanoic acidSynthetic lysine analogModulates charge distribution and cellular uptake mdpi.com

    Role in the Synthesis of Complex Hybrid Molecules

    Examples in the literature highlight the use of the 6-aminohexanoic acid core in creating complex structures. It has been used to link two cysteine-containing cyclic peptides to generate tandem peptides for therapeutic applications. nih.gov Similarly, the synthesis of conjugates linking moieties like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) to coumarin (B35378) via a methylene (B1212753) linker has been reported to yield potent inhibitors of P-glycoprotein. nih.gov The principle of using a flexible chain to connect active molecules is central to the design of PROTACs (Proteolysis Targeting Chimeras), where linkers connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com The structural characteristics of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- make it a valuable building block for developing such sophisticated, multifunctional molecules.

    Development and Application as Biochemical Probes

    Biochemical probes are essential tools for elucidating biological processes. Hexanoic acid, 6-[(4-iodobenzoyl)amino]- possesses features that make it adaptable for use as a probe, particularly due to the presence of the iodine atom, which can serve as a heavy-atom label or a unique spectroscopic signature.

    Noncanonical Amino Acid (ncAA) Analogues in Protein Engineering

    Noncanonical amino acids (ncAAs) are amino acids not found among the 20 proteinogenic ones and are used to introduce novel chemical functionalities into proteins. mdpi.comsigmaaldrich.com This technique, known as genetic code expansion, allows for the site-specific incorporation of ncAAs with unique properties, such as fluorescent groups, cross-linkers, or heavy atoms. nih.gov

    Hexanoic acid, 6-[(4-iodobenzoyl)amino]- can be considered an analogue of lysine, where the terminal ε-amino group is acylated with a 4-iodobenzoyl moiety. The incorporation of such a bulky, functionalized ncAA into a protein can provide a specific site for further modification or for biophysical studies. The development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs is the key technology that enables the site-specific incorporation of ncAAs into proteins in living cells. nih.gov

    A significant challenge in determining the three-dimensional structure of proteins by X-ray crystallography is the "phasing problem." One powerful method to solve this is single-wavelength anomalous diffraction (SAD), which relies on the presence of heavy atoms within the protein crystal. nih.gov The iodine atom in the 4-iodobenzoyl group of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- makes it an excellent candidate for such applications.

    The genetic incorporation of iodine-containing ncAAs, such as 4-iodophenylalanine or 3-iodotyrosine, provides a site-selective way to introduce a heavy atom into a protein. nih.gov This facilitates SAD experiments, allowing for structure determination with less diffraction data. nih.gov The anomalous signal from the iodine atom provides the necessary phase information to construct an electron density map and ultimately solve the protein's structure. nih.gov Therefore, incorporating a probe like Hexanoic acid, 6-[(4-iodobenzoyl)amino]- into a protein can be a strategic step in preparing it for structural elucidation via X-ray scattering techniques. nih.gov

    ApplicationRole of Iodine AtomTechniqueBenefitRef.
    Protein Structure DeterminationHeavy atom for phasingX-ray CrystallographyFacilitates experimental phasing through anomalous diffraction (SAD) nih.gov
    Protein EngineeringSite-specific heavy atom labelGenetic Code ExpansionAllows precise placement of the probe for structural studies nih.govnih.gov

    Functionalized Ligands for Receptor and Enzyme Interaction Profiling

    Understanding how ligands interact with their target receptors or enzymes is fundamental to pharmacology and drug design. Functionalized ligands, which incorporate specific chemical groups for detection or to probe binding pockets, are invaluable for these studies. The structure of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- can be incorporated into larger molecules designed to profile these interactions.

    For example, derivatives of 6-oxo-4-phenyl-hexanoic acid have been designed and synthesized as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key therapeutic target for immune diseases. researchgate.netnih.gov In such a context, the hexanoic acid core acts as a scaffold, while other parts of the molecule are responsible for specific interactions within the ligand-binding domain of the receptor. researchgate.net The 4-iodobenzoyl group of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- could serve multiple purposes in a functionalized ligand: its iodine atom could be used for X-ray cocrystallography to visualize the binding mode, or it could form specific halogen bonds within the active site, potentially enhancing binding affinity.

    Preclinical Molecular Imaging Probe Development and Evaluation

    The development of molecular imaging probes is a critical area of research for non-invasively visualizing, characterizing, and quantifying biological processes at the molecular and cellular levels. Hexanoic acid, 6-[(4-iodobenzoyl)amino]- serves as a scaffold for the development of such probes, which can be radiolabeled for use in imaging modalities like Positron Emission Tomography (PET).

    Radiochemical Synthesis of Iodinated (e.g., 125I) and Fluorinated (e.g., 18F) Imaging Agents

    The synthesis of radiolabeled imaging agents is a crucial first step in their development. For PET imaging, derivatives of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- are often labeled with positron-emitting radionuclides such as Fluorine-18 (18F). The introduction of a fluoroaryl moiety is a common strategy to potentially increase radiochemical yields and molar activities. nih.gov The synthesis of an 18F-labeled analog would typically involve a nucleophilic aromatic substitution reaction on a suitable precursor. For instance, a nitro-substituted precursor can be reacted with anhydrous K[18F]F–Kryptofix 2.2.2 complex in a solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. nih.gov The resulting radiolabeled compound is then purified using techniques such as semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

    For radioiodination with Iodine-125 (125I), a common method is electrophilic substitution on an activated aromatic ring or via a precursor such as a tri-alkylstannyl derivative. The choice of radioisotope and labeling strategy depends on factors like the desired imaging modality (PET or SPECT), the half-life of the isotope, and the biological question being addressed.

    A summary of typical radiolabeling parameters is presented in the table below.

    ParameterTypical Value/Condition
    Radionuclide18F
    PrecursorNitro-substituted analog
    ReagentsK[18F]F, Kryptofix 2.2.2
    SolventDMSO
    Temperature180 °C
    Reaction Time15 min
    PurificationSemi-preparative RP-HPLC
    Radiochemical Yield61 ± 10% (radio-TLC)

    In Vitro Assessment of Probe-Target Selectivity and Affinity

    Before a new imaging probe can be used in living subjects, its binding characteristics to the intended biological target must be thoroughly evaluated in vitro. This involves determining the probe's affinity (how tightly it binds to the target) and selectivity (its preference for the target over other molecules). High affinity, often in the low nanomolar range, is crucial for the success of targeted imaging agents. nih.gov

    Competition binding assays are commonly used to determine the binding affinity. In these experiments, cells or tissues expressing the target of interest are incubated with the radiolabeled probe in the presence of increasing concentrations of a non-radiolabeled competitor compound. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled probe is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

    To assess selectivity, the binding of the probe is tested against a panel of other related and unrelated targets. A highly selective probe will show significantly greater affinity for its intended target compared to any off-target molecules. This ensures that the imaging signal accurately reflects the distribution of the target of interest.

    Preclinical In Vivo Imaging Studies (e.g., PET)

    Following successful in vitro characterization, the radiolabeled probe is evaluated in animal models in preclinical in vivo imaging studies. PET is a highly sensitive imaging technique that allows for the non-invasive, three-dimensional visualization and quantification of the probe's distribution in the body over time. nih.gov

    Biodistribution studies are essential for understanding how an imaging agent is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov In these studies, the radiolabeled probe is administered to animal models, typically rodents, and at various time points post-injection, the animals are imaged or tissues are harvested to measure the amount of radioactivity in different organs. nih.govnih.gov This data provides a quantitative measure of the probe's uptake in the target tissue versus other organs, which is critical for determining the imaging contrast and potential for clinical translation. nih.gov

    Pharmacokinetic analysis involves measuring the concentration of the radiotracer in the blood over time to determine key parameters such as its half-life in circulation. nih.gov A probe with favorable pharmacokinetics will clear from non-target tissues relatively quickly while being retained in the target tissue, leading to a high target-to-background ratio and clear images.

    The following table summarizes a hypothetical biodistribution data set for a radiolabeled derivative of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- in a tumor-bearing mouse model.

    Organ% Injected Dose per Gram (%ID/g) at 1h% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 24h
    Blood5.2 ± 0.82.1 ± 0.40.5 ± 0.1
    Tumor8.5 ± 1.210.3 ± 1.59.7 ± 1.1
    Liver12.3 ± 2.19.8 ± 1.74.2 ± 0.9
    Kidneys25.6 ± 3.515.4 ± 2.83.1 ± 0.7
    Muscle1.8 ± 0.31.1 ± 0.20.4 ± 0.1

    To confirm that the accumulation of the imaging probe in the target tissue is due to specific binding, blocking studies are often performed. In these studies, a separate group of animals is co-injected with an excess of a non-radiolabeled version of the compound, which competes for binding to the target. A significant reduction in the uptake of the radiolabeled probe in the target tissue in the presence of the blocking agent indicates target-specific binding.

    Understanding the clearance mechanisms of the probe is also important. The primary routes of excretion are typically through the kidneys into the urine or through the liver into the feces. Analysis of urine and feces can help to identify the chemical form of the excreted radioactivity, revealing whether the probe is metabolized in the body. nih.gov

    Investigations of Structure-Activity Relationships (SAR) and Mechanistic Insights

    Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, and the same principles apply to the development of molecular imaging probes. SAR investigations systematically modify the chemical structure of a lead compound, such as Hexanoic acid, 6-[(4-iodobenzoyl)amino]-, and evaluate the effects of these modifications on its biological activity. nih.govmdpi.com

    For imaging probes, SAR studies aim to optimize properties such as binding affinity, selectivity, and pharmacokinetic profile. For example, modifications to the hexanoic acid chain could influence the probe's lipophilicity and, consequently, its biodistribution and clearance. Altering the substituents on the benzoyl ring can impact binding affinity and selectivity for the target. nih.gov

    By systematically synthesizing and evaluating a series of related compounds, researchers can gain valuable insights into the key structural features required for optimal performance as an imaging agent. This iterative process of design, synthesis, and evaluation is crucial for the development of highly effective and specific molecular imaging probes.

    Elucidating Molecular Determinants of Biological Target Recognition

    Hexanoic acid, 6-[(4-iodobenzoyl)amino]- serves as a valuable chemical tool in biochemical and molecular research for delineating the key molecular interactions that govern the recognition of a ligand by its biological target. The unique structural features of this compound, namely the flexible hexanoic acid linker and the rigid, functionalized 4-iodobenzoyl headgroup, allow researchers to probe the architecture and chemical environment of binding sites within proteins and other macromolecules.

    The hexanoic acid chain, a derivative of 6-aminohexanoic acid, provides rotational flexibility, enabling the iodobenzoyl moiety to adopt various conformations within a binding pocket. google.com This flexibility is crucial for exploring the spatial dimensions of the active site and identifying optimal orientations for ligand binding. By systematically modifying the length and composition of this linker in analog molecules, researchers can map the contours of a binding cleft and determine the ideal distance between key interaction points. nih.gov

    Furthermore, the amide linkage between the hexanoic acid and the 4-iodobenzoyl group introduces a hydrogen bond donor and acceptor, which can form specific interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site. The presence and positioning of these hydrogen bonds are critical determinants of binding affinity and specificity.

    Studies on related molecules, such as histone deacetylase (HDAC) inhibitors, have demonstrated that the linker region plays a significant role in orienting the "cap" group (in this case, the 4-iodobenzoyl moiety) to interact with surface-level residues of the target enzyme. nih.gov By observing how structural modifications to the hexanoic acid backbone affect binding, scientists can infer the topology of the binding site entrance and surrounding surface.

    The following table summarizes the key structural components of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- and their roles in probing molecular recognition:

    Structural ComponentFunction in Molecular RecognitionPotential Interacting Residues
    4-Iodobenzoyl MoietyOccupies binding pocket, forms specific interactionsHydrophobic residues (e.g., Phenylalanine, Leucine), aromatic residues (pi-stacking), residues capable of halogen bonding
    Amide LinkageProvides hydrogen bonding capabilitiesAspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
    Hexanoic Acid ChainFlexible spacer, explores spatial dimensions of binding siteCan form van der Waals interactions with hydrophobic residues along the binding cleft
    Terminal Carboxylic AcidCan form ionic interactions or hydrogen bondsArginine, Lysine, Histidine

    Impact of the Iodo-Benzoyl Moiety on Ligand-Binding Affinity and Specificity

    The 4-iodobenzoyl moiety is a critical component of Hexanoic acid, 6-[(4-iodobenzoyl)amino]-, significantly influencing its binding affinity and specificity for biological targets. This part of the molecule, often referred to as the "cap" group in the context of enzyme inhibitors, engages in several types of non-covalent interactions within a protein's binding pocket.

    The benzoyl ring itself provides a rigid scaffold that can participate in several key interactions:

    Hydrophobic Interactions: The aromatic ring can fit into hydrophobic pockets lined with nonpolar amino acid residues like leucine, valine, and phenylalanine.

    Pi-Stacking: The electron-rich pi system of the benzene (B151609) ring can stack with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues in the binding site, further stabilizing the ligand-protein complex.

    Research on the structure-activity relationships of iodo-benzamide derivatives has shown that substitutions on the benzoyl ring can significantly alter the in vivo distribution and binding characteristics of a molecule. akjournals.com This underscores the importance of the 4-iodo substitution in directing the molecule to its intended target and influencing its binding properties. For instance, in the context of 4-chlorobenzoyl-coenzyme A dehalogenase, the halogenated benzoyl group is positioned to interact with key residues in the active site, and these interactions are crucial for catalysis and binding. nih.gov

    The specificity of the ligand is also heavily influenced by the iodo-benzoyl moiety. The precise size, shape, and electronic properties of this group mean that it will preferentially bind to proteins with complementary binding pockets. A pocket that is too small, too large, or has an incompatible electrostatic surface will not accommodate the iodo-benzoyl group favorably, leading to weak or non-existent binding. This principle is fundamental to achieving selectivity for a particular protein target over other, structurally related proteins.

    Rational Design Principles for Novel Research Ligands and Probes

    The structure of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- embodies several key principles used in the rational design of novel research ligands and chemical probes. By understanding the contribution of each molecular fragment, medicinal chemists can systematically modify the structure to optimize properties like potency, selectivity, and utility as a research tool.

    Future Research Directions and Unexplored Avenues

    Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency and Diversity

    The future synthesis of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- and its derivatives is poised to move beyond traditional batch chemistry towards more advanced, efficient, and diverse methodologies. A primary goal is to accelerate the generation of a wide array of analogs for structure-activity relationship (SAR) studies, which is crucial for optimizing target affinity and selectivity. nih.gov The development of modular synthetic routes, where the core components (the iodobenzoyl "cap," the hexanoic acid "linker," and the carboxylic acid "zinc-binding group") can be easily modified, is a key objective.

    Future explorations will likely focus on implementing technologies like flow chemistry and automated synthesis. These approaches offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. Furthermore, there is a growing emphasis on developing greener synthetic protocols that utilize less hazardous solvents and reagents and minimize waste production. The exploration of novel catalytic systems, such as biocatalysis, could also provide highly selective and efficient routes to chiral derivatives, expanding the chemical space available for biological testing.

    Table 1: Comparison of Synthetic Methodologies

    Methodology Conventional Batch Synthesis Advanced Methodologies (e.g., Flow Chemistry)
    Efficiency Often lower yields, longer reaction times. Higher yields, rapid reaction times.
    Scalability Challenging to scale up consistently. Readily scalable for larger quantity production.
    Safety Increased risk with exothermic reactions or hazardous reagents. Enhanced safety through better heat/mass transfer and containment.
    Diversity Generation Slow and laborious for creating compound libraries. Amenable to automation for rapid library synthesis.

    | Environmental Impact | Can generate significant solvent and reagent waste. | Reduced waste, potential for solvent recycling. |

    Integration of Multi-Omics Data for Comprehensive Understanding of Probe Interactions

    To fully elucidate the biological impact of Hexanoic acid, 6-[(4-iodobenzoyl)amino]-, a shift towards a systems-level understanding through the integration of multi-omics data is essential. nih.govresearchgate.net This approach moves beyond studying the interaction with a single target to mapping the global cellular response to the probe. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the probe's mechanism of action, including on-target and off-target effects. nih.gov

    For example, transcriptomics (RNA-seq) can identify genes whose expression is altered upon treatment, revealing the downstream pathways modulated by the probe. researchgate.net Chemoproteomics, a specialized application of proteomics, can be used to identify the direct protein binding partners of the compound within the cell, confirming its intended target and uncovering potential new ones. nih.gov Metabolomics can then shed light on how these interactions and pathway modulations ultimately affect the cell's metabolic state. nih.gov Integrating these datasets can reveal novel biomarkers for probe activity and provide insights into mechanisms of sensitivity or resistance. nih.gov

    Table 2: Application of Omics Technologies

    Omics Technology Information Provided Application to Probe Research
    Transcriptomics Changes in gene expression (mRNA levels). Identify pathways and cellular processes affected by the probe. researchgate.net
    Proteomics Changes in protein abundance and post-translational modifications. Quantify changes in protein levels downstream of the target.
    Chemoproteomics Direct protein-probe interactions. Identify primary and secondary molecular targets. nih.gov
    Metabolomics Changes in small molecule metabolite levels. Understand the impact on cellular metabolism and bioenergetics. nih.gov

    | Epigenomics | Changes in histone modifications (e.g., acetylation). | Directly measure the effect of the probe on its epigenetic target. nih.gov |

    Development of Next-Generation Molecular Probes with Tunable Properties

    The structure of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- serves as an excellent scaffold for the development of next-generation molecular probes with enhanced and tunable properties. A major focus of future research will be the design of derivatives with high selectivity for specific HDAC isoforms. nih.govrsc.org Given that pan-HDAC inhibition can lead to toxicity, isoform-selective probes are crucial for dissecting the biological roles of individual HDAC enzymes and for developing safer therapeutics. nih.gov

    Another exciting avenue is the creation of "theranostic" agents, where the same core molecule can be used for both diagnosis and therapy. researchgate.net The iodine atom on the probe is particularly suitable for this, as it can be substituted with a radioactive iodine isotope (e.g., ¹²³I for SPECT imaging, ¹²⁴I for PET imaging, or ¹³¹I for targeted radiotherapy). Furthermore, researchers are exploring novel probe modalities, such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC derived from this compound would be designed not just to inhibit an HDAC enzyme, but to recruit the cell's own machinery to degrade it, offering a distinct and potentially more potent biological outcome. nih.gov

    Expansion of Preclinical Imaging Applications to Novel Biological Targets

    The iodine atom in Hexanoic acid, 6-[(4-iodobenzoyl)amino]- makes it an ideal candidate for development into a radiolabeled imaging agent for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). koreascience.kr While HDACs are a primary target in oncology, their dysregulation is implicated in a growing number of other diseases. broadinstitute.orgnih.govnih.gov A significant future direction is to expand the use of imaging probes based on this scaffold to visualize novel biological targets in these other disease areas.

    Future research will involve developing derivatives of the probe to target specific HDAC isoforms that are known to be involved in conditions like neurodegenerative diseases (e.g., Alzheimer's, Huntington's), cardiovascular diseases, and autoimmune disorders. le.ac.uksemanticscholar.org A key challenge will be to optimize these probes to ensure they can cross the blood-brain barrier for CNS imaging. researchgate.netsemanticscholar.org Successful development of such agents would provide powerful tools to study disease progression, identify patient populations who might benefit from HDAC-targeted therapies, and non-invasively monitor treatment response in preclinical models. nih.gov

    Table 3: Potential Novel Disease Areas for Imaging Applications

    Disease Area Potential Biological Target Rationale
    Neurodegenerative Disorders Class IIa HDACs (e.g., HDAC4) Dysregulation of specific HDACs is linked to neuronal dysfunction and cell death. semanticscholar.org
    Cardiovascular Disease Class I and IIa HDACs HDACs play roles in cardiac hypertrophy and fibrosis.
    Autoimmune Disorders Specific HDAC isoforms HDACs are key regulators of immune cell function and differentiation. biorxiv.org

    | Metabolic Diseases | HDAC3 | HDAC3 is a critical regulator of hepatic glucose and lipid metabolism. |

    Bridging Computational and Experimental Studies for Deeper Mechanistic Insights

    The synergy between computational modeling and experimental validation represents a powerful approach to accelerate research on Hexanoic acid, 6-[(4-iodobenzoyl)amino]-. Future studies will increasingly rely on this integrated workflow to gain deeper, atom-level insights into the probe's interactions and to rationally design improved derivatives.

    Computational techniques like molecular docking and molecular dynamics (MD) simulations can be used to predict how the probe binds to the active site of different HDAC isoforms. nih.gov These models can explain the basis for its selectivity and identify key residues involved in the interaction. This information, in turn, can guide the synthesis of new analogs with modifications predicted to enhance affinity or selectivity. The predictions from these computational models can then be validated experimentally through techniques such as X-ray crystallography of the probe-enzyme complex or through in vitro binding and enzyme inhibition assays. This iterative cycle of prediction and validation will streamline the optimization process, reducing the time and cost associated with traditional trial-and-error approaches.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for Hexanoic acid, 6-[(4-iodobenzoyl)amino]-?

    • Methodological Answer : The synthesis typically involves coupling 6-aminohexanoic acid derivatives with 4-iodobenzoyl chloride. Key steps include:

    • Amino Protection : Use tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Cbz) groups to protect the amino group of 6-aminohexanoic acid, preventing unwanted side reactions .
    • Coupling Reaction : React the protected aminohexanoic acid with 4-iodobenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, THF solvent, 0–5°C) to form the amide bond. Catalytic DMAP may enhance efficiency .
    • Deprotection : Remove the protecting group using acidic (e.g., TFA for BOC) or hydrogenolytic (e.g., H₂/Pd-C for Cbz) conditions.
    • Yield Optimization : Adjust reaction time (12–24 hrs), temperature (room temp. for coupling), and stoichiometry (1.2:1 acyl chloride:amine ratio) to achieve >80% yield, as seen in analogous syntheses .

    Q. What spectroscopic and chromatographic methods are used to characterize this compound?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H and ¹³C NMR confirm the amide bond (δ ~7.8 ppm for CONH) and iodine substitution (aromatic protons at δ ~7.3–8.0 ppm). Compare with reference spectra of similar iodobenzoyl derivatives .
    • Mass Spectrometry (ESI-TOF/MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₅INO₃; exact mass 344.02). Isotopic patterns from iodine (e.g., 127I) aid identification .
    • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention times can be cross-referenced with intermediates .

    Advanced Research Questions

    Q. How does the 4-iodobenzoyl substituent influence reactivity compared to non-halogenated analogs?

    • Methodological Answer :

    • Electrophilic Reactivity : The electron-withdrawing iodine atom increases the electrophilicity of the benzoyl carbonyl, accelerating nucleophilic additions (e.g., aminolysis). Compare reaction rates with methyl- or methoxy-substituted analogs via kinetic studies .
    • Steric Effects : The bulky iodine atom may hinder conjugation in biological systems. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities with target proteins against smaller substituents like -CH₃ or -OCH₃ .
    • Photostability : Assess UV degradation under controlled light exposure (λ = 254 nm) via HPLC. Iodine’s heavy atom effect may increase photostability compared to fluorine analogs .

    Q. What mechanisms underlie its biological activity, such as enzyme inhibition or plant resistance induction?

    • Methodological Answer :

    • Enzyme Inhibition Assays : Test inhibitory effects on lipases or proteases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters). Compare IC₅₀ values with non-iodinated derivatives to isolate iodine’s role .
    • Plant Defense Pathways : In Arabidopsis or tomato models, apply the compound to roots and monitor jasmonic acid (JA) and abscisic acid (ABA) levels via LC-MS. Use mutants (e.g., coi1 for JA-insensitive plants) to validate pathway dependence .
    • Oxylipin Profiling : Quantify 12-oxo-phytodienoic acid (OPDA) and JA-Ile via GC-MS to assess priming of defense responses .

    Q. How can contradictions in reported biological activities across studies be resolved?

    • Methodological Answer :

    • Variable Optimization : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) to eliminate environmental confounders. For plant studies, control for genotype-specific effects (e.g., Castlemart vs. Ailsa Craig tomatoes) .
    • Dose-Response Analysis : Perform EC₅₀/ED₅₀ assays across a concentration gradient (0.1–100 μM) to identify threshold effects. Use ANOVA to statistically validate activity trends .
    • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply multivariate regression to identify predictors (e.g., solvent polarity, cell line) of activity discrepancies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.